Cas no 2172444-45-8 (5-fluoro-1,3-dioxaindane-4-sulfonamide)

5-fluoro-1,3-dioxaindane-4-sulfonamide 化学的及び物理的性質
名前と識別子
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- 5-fluoro-1,3-dioxaindane-4-sulfonamide
- 2172444-45-8
- EN300-1617836
-
- インチ: 1S/C7H6FNO4S/c8-4-1-2-5-6(13-3-12-5)7(4)14(9,10)11/h1-2H,3H2,(H2,9,10,11)
- InChIKey: JRRLZSNKNWFWAB-UHFFFAOYSA-N
- ほほえんだ: S(C1C(=CC=C2C=1OCO2)F)(N)(=O)=O
計算された属性
- せいみつぶんしりょう: 219.00015701g/mol
- どういたいしつりょう: 219.00015701g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 314
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 87Ų
5-fluoro-1,3-dioxaindane-4-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1617836-0.1g |
5-fluoro-1,3-dioxaindane-4-sulfonamide |
2172444-45-8 | 0.1g |
$1685.0 | 2023-06-04 | ||
Enamine | EN300-1617836-1.0g |
5-fluoro-1,3-dioxaindane-4-sulfonamide |
2172444-45-8 | 1g |
$1915.0 | 2023-06-04 | ||
Enamine | EN300-1617836-100mg |
5-fluoro-1,3-dioxaindane-4-sulfonamide |
2172444-45-8 | 100mg |
$1685.0 | 2023-09-23 | ||
Enamine | EN300-1617836-0.5g |
5-fluoro-1,3-dioxaindane-4-sulfonamide |
2172444-45-8 | 0.5g |
$1838.0 | 2023-06-04 | ||
Enamine | EN300-1617836-250mg |
5-fluoro-1,3-dioxaindane-4-sulfonamide |
2172444-45-8 | 250mg |
$1762.0 | 2023-09-23 | ||
Enamine | EN300-1617836-0.25g |
5-fluoro-1,3-dioxaindane-4-sulfonamide |
2172444-45-8 | 0.25g |
$1762.0 | 2023-06-04 | ||
Enamine | EN300-1617836-0.05g |
5-fluoro-1,3-dioxaindane-4-sulfonamide |
2172444-45-8 | 0.05g |
$1608.0 | 2023-06-04 | ||
Enamine | EN300-1617836-2.5g |
5-fluoro-1,3-dioxaindane-4-sulfonamide |
2172444-45-8 | 2.5g |
$3752.0 | 2023-06-04 | ||
Enamine | EN300-1617836-10.0g |
5-fluoro-1,3-dioxaindane-4-sulfonamide |
2172444-45-8 | 10g |
$8234.0 | 2023-06-04 | ||
Enamine | EN300-1617836-50mg |
5-fluoro-1,3-dioxaindane-4-sulfonamide |
2172444-45-8 | 50mg |
$1608.0 | 2023-09-23 |
5-fluoro-1,3-dioxaindane-4-sulfonamide 関連文献
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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6. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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9. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
5-fluoro-1,3-dioxaindane-4-sulfonamideに関する追加情報
Recent Advances in the Study of 5-Fluoro-1,3-dioxaindane-4-sulfonamide (CAS: 2172444-45-8): A Comprehensive Research Brief
In recent years, the compound 5-fluoro-1,3-dioxaindane-4-sulfonamide (CAS: 2172444-45-8) has garnered significant attention in the field of chemical biology and pharmaceutical research. This sulfonamide derivative has shown promising potential in various therapeutic applications, particularly in the development of novel enzyme inhibitors and antimicrobial agents. The unique structural features of this compound, including the fluorine substitution and the dioxaindane core, contribute to its enhanced bioactivity and selectivity. This research brief aims to provide an up-to-date overview of the latest findings related to this compound, focusing on its synthesis, mechanism of action, and potential clinical applications.
The synthesis of 5-fluoro-1,3-dioxaindane-4-sulfonamide has been optimized in recent studies to improve yield and purity. Researchers have employed advanced techniques such as microwave-assisted synthesis and flow chemistry to achieve higher efficiency and scalability. These methodological advancements are critical for the large-scale production of the compound, which is essential for further preclinical and clinical evaluations. Additionally, the compound's stability under various physiological conditions has been investigated, revealing favorable pharmacokinetic properties that support its potential as a drug candidate.
One of the most significant breakthroughs in the study of 5-fluoro-1,3-dioxaindane-4-sulfonamide is its role as a potent inhibitor of carbonic anhydrase isoforms. Recent in vitro and in vivo studies have demonstrated its high affinity for specific isoforms, such as CA IX and CA XII, which are overexpressed in certain cancer types. This selective inhibition makes the compound a promising candidate for targeted cancer therapy, particularly in hypoxic tumor environments. Furthermore, its low toxicity profile in normal cells enhances its therapeutic index, a crucial factor in drug development.
Beyond its anticancer potential, 5-fluoro-1,3-dioxaindane-4-sulfonamide has also shown efficacy against a range of bacterial and fungal pathogens. Studies have highlighted its ability to disrupt microbial cell wall synthesis and inhibit essential metabolic pathways, leading to broad-spectrum antimicrobial activity. This dual functionality—both as an anticancer and antimicrobial agent—positions the compound as a versatile tool in the fight against complex diseases and infections. However, further research is needed to fully elucidate its mechanisms and optimize its therapeutic use.
In conclusion, the ongoing research on 5-fluoro-1,3-dioxaindane-4-sulfonamide (CAS: 2172444-45-8) underscores its potential as a multifaceted therapeutic agent. The compound's unique chemical properties, combined with its demonstrated bioactivity, make it a valuable subject of study in the chemical biology and pharmaceutical fields. Future studies should focus on advancing its clinical translation, addressing any potential challenges related to drug delivery and resistance. This research brief serves as a foundation for further exploration and collaboration in this promising area of study.
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